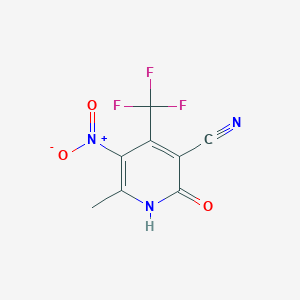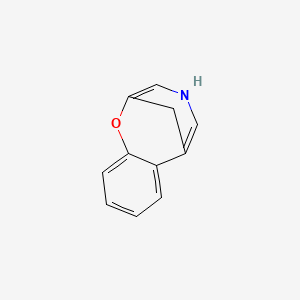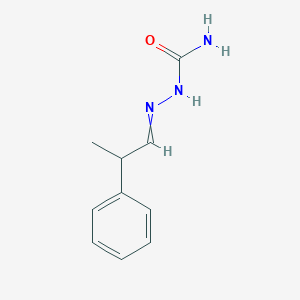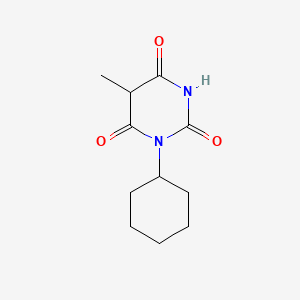
1-Cyclohexyl-5-methylbarbituric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclohexyl-5-methylbarbituric acid is a barbiturate derivative with the molecular formula C11H16N2O3. It is known for its sedative and hypnotic properties, similar to other barbiturates. This compound is characterized by the presence of a cyclohexyl group and a methyl group attached to the barbituric acid core, which influences its pharmacological activity.
準備方法
Synthetic Routes and Reaction Conditions
1-Cyclohexyl-5-methylbarbituric acid can be synthesized through a multi-step process involving the condensation of cyclohexylurea with diethyl malonate, followed by cyclization and methylation. The reaction typically requires the use of a strong base, such as sodium ethoxide, and is conducted under reflux conditions to facilitate the formation of the barbituric acid ring.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch reactions with precise control over temperature and pH to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to remove impurities and obtain the desired product.
化学反応の分析
Types of Reactions
1-Cyclohexyl-5-methylbarbituric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the barbituric acid to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as carboxylic acids, alcohols, and substituted barbiturates, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1-Cyclohexyl-5-methylbarbituric acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other barbiturate derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its effects on the central nervous system and its potential use as a sedative or anesthetic.
Medicine: Research focuses on its pharmacological properties and potential therapeutic applications in treating insomnia and anxiety.
Industry: It is used in the development of pharmaceuticals and as an intermediate in the production of other chemical compounds.
作用機序
The mechanism of action of 1-Cyclohexyl-5-methylbarbituric acid involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to increased synaptic inhibition and a sedative effect. This action elevates the seizure threshold and reduces the spread of seizure activity.
類似化合物との比較
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative and anticonvulsant properties.
Pentobarbital: Known for its use in anesthesia and euthanasia.
Secobarbital: Used as a short-term treatment for insomnia.
Uniqueness
1-Cyclohexyl-5-methylbarbituric acid is unique due to its specific chemical structure, which includes a cyclohexyl group. This structural feature influences its pharmacokinetics and pharmacodynamics, potentially offering different therapeutic benefits and side effect profiles compared to other barbiturates.
特性
CAS番号 |
834-90-2 |
|---|---|
分子式 |
C11H16N2O3 |
分子量 |
224.26 g/mol |
IUPAC名 |
1-cyclohexyl-5-methyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H16N2O3/c1-7-9(14)12-11(16)13(10(7)15)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,12,14,16) |
InChIキー |
NOMGRDIADBNCNU-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)NC(=O)N(C1=O)C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


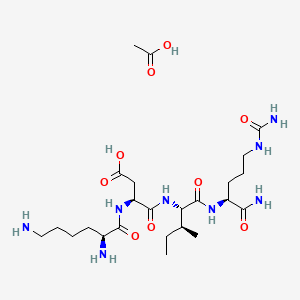
![2'H-Spiro[1,3-dioxolane-2,1'-naphthalene]](/img/structure/B14758446.png)
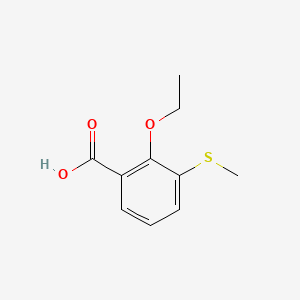

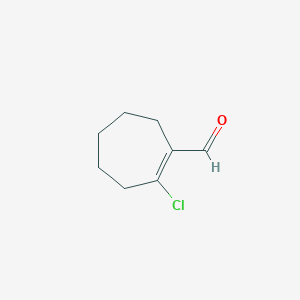
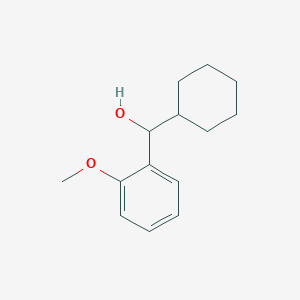

![2-{4-[(2R)-2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-3,5-dimethylphenyl}-5,7-dimethoxy-4H-1-benzopyran-4-one](/img/structure/B14758480.png)

